molecular formula C5H12ClNO2S B1303586 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride CAS No. 53287-53-9

3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride

Cat. No.: B1303586
CAS No.: 53287-53-9
M. Wt: 185.67 g/mol
InChI Key: VCMVJUKSMDLDPE-UHFFFAOYSA-N
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Description

3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride is a chemical compound with the molecular formula C5H12ClNO2S and a molecular weight of 185.67 g/mol . It is a heterocyclic compound containing a thiophene ring, which is a sulfur-containing five-membered ring. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride typically involves the reaction of tetrahydrothiophene 1,1-dioxide with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. The compound is then purified using techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiol or sulfide derivatives .

Scientific Research Applications

3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylamino)tetrahydrothiophene 1,1-dioxide
  • 3-Methyl-3-(methylamino)tetrahydrothiophene 1,1-dioxide
  • 4-(Methylamino)tetrahydrothiophene-3-ol 1,1-dioxide

Uniqueness

3-(Methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride is unique due to its specific chemical structure and properties. The presence of the methylamino group and the thiophene ring with a 1,1-dioxide substitution imparts distinct reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

N-methyl-1,1-dioxothiolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-6-5-2-3-9(7,8)4-5;/h5-6H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMVJUKSMDLDPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCS(=O)(=O)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53287-53-9
Record name 3-(methylamino)-1lambda6-thiolane-1,1-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The procedure of Example 1 was repeated substituting 50 percent aqueous monomethylamine (174 ml.) for the ammonium hydroxide of Example 1. Sixty-four and seven-tenths grams of a white crystalline solid was obtained for a yield of 82.2 percent of theory based upon the 2,5-dihydrothiophene 1,1-dioxide. The solid sublimes over 180° C. and melts between 205° and 210° C.
Quantity
174 mL
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Reaction Step One
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